Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate
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Overview
Description
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazine group attached to a dinitrophenyl ring and a methylbutanoate moiety. It is known for its vibrant color and is often used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. For instance, one common method involves the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction produces amino derivatives.
Scientific Research Applications
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a reagent for the detection and characterization of carbonyl compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the synthesis of dyes and pigments, owing to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. In biological systems, it may interfere with cellular processes by binding to enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting carbonyl compounds.
Methyl 4-(2,4-dinitrophenylhydrazono)valerate: Another hydrazone derivative with similar chemical properties.
Uniqueness
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate is unique due to its specific structural features, which confer distinct reactivity and stability. Its combination of a dinitrophenyl group with a methylbutanoate moiety allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
6098-57-3 |
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Molecular Formula |
C12H14N4O6 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
methyl 2-[(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate |
InChI |
InChI=1S/C12H14N4O6/c1-7(2)11(12(17)22-3)14-13-9-5-4-8(15(18)19)6-10(9)16(20)21/h4-7,13H,1-3H3 |
InChI Key |
OOOLPOZLQSDYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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